1-Methyl-1H-1,2,3-benzotriazol-5-amine hydrochloride
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Overview
Description
1-Methyl-1H-1,2,3-benzotriazol-5-amine hydrochloride is an organic compound with the molecular formula C7H8N4·HCl. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .
Preparation Methods
The synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine hydrochloride typically involves the reaction of benzotriazole with methylating agents under controlled conditions. One common method includes the reaction of benzotriazole in methanol with azo compounds . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-benzotriazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, often using reagents like halides and alkylating agents
Coupling Reactions: It can be used in coupling reactions to form complex organic structures.
Common reagents include methanol, azo compounds, and halides. Major products formed from these reactions include various substituted benzotriazole derivatives .
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Explored for its role in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of corrosion inhibitors, UV filters, and materials for solar cells.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its structure allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing biological pathways . These interactions can lead to the inhibition of microbial growth or the modulation of cellular processes in cancer cells .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-benzotriazol-5-amine hydrochloride is unique due to its specific substitution pattern on the benzotriazole ring. Similar compounds include:
1-Methyl-1H-1,2,3-benzotriazol-4-amine: Differing by the position of the amine group.
2-Methyl-2H-1,2,3-benzotriazol-4-amine: Featuring a different methylation pattern.
5-Methyl-1H-benzotriazole: Another methylated benzotriazole derivative.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures .
Properties
Molecular Formula |
C7H9ClN4 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-methylbenzotriazol-5-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,8H2,1H3;1H |
InChI Key |
JOMYHKSNGJFXSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=N1.Cl |
Origin of Product |
United States |
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